Ethyl 2-(4-amino-2-fluorophenoxy)propanoate is an organic compound classified as an ester. It is primarily recognized as a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug. The compound's chemical structure features an ethyl ester group attached to a 4-amino-2-fluorophenoxy moiety, which contributes to its biological activity and potential applications in pharmaceuticals. The compound is identified by the CAS number 95037-98-2 and has several synonyms, including Flurbiprofen Impurity 61 and Flurbiprofen Impurity 34 .
The synthesis of ethyl 2-(4-amino-2-fluorophenoxy)propanoate can be achieved through various methods, typically involving the reaction of 4-amino-2-fluorophenol with ethyl 2-bromopropanoate. This reaction is generally conducted in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
The reaction conditions are crucial for optimizing yield and purity. The use of continuous flow reactors in industrial settings can enhance efficiency, allowing for better control over reaction parameters such as temperature and pressure. Subsequent purification steps, including distillation and recrystallization, are employed to isolate the final product in high purity .
Ethyl 2-(4-amino-2-fluorophenoxy)propanoate can undergo several chemical reactions typical of esters. Key reactions include hydrolysis, where the ester bond is cleaved by water in the presence of an acid or base, yielding the corresponding alcohol and acid. Additionally, transesterification reactions can occur when this compound reacts with other alcohols to form different esters.
The reactivity of this compound is influenced by the electron-withdrawing fluorine atom and the amino group, which can affect nucleophilic attack rates during hydrolysis or transesterification processes .
The mechanism of action for ethyl 2-(4-amino-2-fluorophenoxy)propanoate primarily relates to its role as a flurbiprofen impurity. As a derivative of flurbiprofen, it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in prostaglandin synthesis.
Inhibition of these enzymes leads to reduced production of pro-inflammatory mediators, contributing to its therapeutic effects in conditions characterized by inflammation and pain .
Relevant data indicates that while specific physical properties like boiling point and melting point are not readily available, the compound's stability and reactivity profile suggest it can be handled safely within controlled environments .
Ethyl 2-(4-amino-2-fluorophenoxy)propanoate has potential applications in scientific research, particularly in pharmacology as a reference standard for studies involving flurbiprofen and its derivatives. Its role as an impurity may also aid in understanding the metabolic pathways and safety profiles associated with flurbiprofen-based therapies.
Additionally, due to its structural characteristics, it may serve as a lead compound for developing new anti-inflammatory agents or for further modifications aimed at enhancing therapeutic efficacy or reducing side effects associated with existing nonsteroidal anti-inflammatory drugs .
The assembly of the target molecule’s phenoxypropanoate core relies heavily on regioselective alkylation and selective reduction techniques. The Mitsunobu reaction provides a stereocontrolled approach for constructing the chiral phenoxypropanoate backbone. As demonstrated in herbicidal fluorophenoxyphenoxypropionate synthesis, ethyl (R)- or (S)-lactate reacts with fluorinated phenols under Mitsunobu conditions (DIAD/PPh₃) to install the propanoate linkage with inversion of configuration, yielding enantiomerically enriched intermediates [7]. This method proves superior to classical Williamson ether synthesis when stereochemical purity is paramount, achieving >98% ee for the (R)-enantiomer—which frequently exhibits enhanced biological activity [3].
Alternative alkylation employs ethyl 2-bromoalkanoates with fluorinated phenols under basic conditions (K₂CO₃/DMF). Optimization studies reveal that steric bulk dramatically influences yields: ethyl 2-bromopropanoate reacts efficiently with 4-amino-2-fluorophenol at 70°C (yielding 85-92%), whereas bulkier α-bromovalerate derivatives suffer from steric hindrance, dropping yields below 50% [7]. The amino group necessitates protection during this reaction; acetyl or tert-butoxycarbonyl (Boc) groups prevent oxidative side reactions while maintaining phenol nucleophilicity. Post-alkylation deprotection is achieved via acidolysis (HCl/dioxane for Boc) or hydrolysis (NaOH/EtOH for acetyl) [7].
Reductive strategies are indispensable for installing the 2-fluoro-4-aminophenol precursor. Catalytic hydrogenation (H₂/Pd-C, 50 psi) quantitatively reduces 4-nitro-2-fluorophenol in ethanol, though careful catalyst selection prevents dehalogenation . For substrates containing acid-labile groups, chemoselective reductions employ iron(III) chloride-activated hydrazine hydrate, achieving 74% yield at 80°C without affecting ester functionalities .
Table 1: Impact of α-Substituents on Alkylation Efficiency and Bioactivity
| α-Substituent (R) | Reaction Yield (%) | Relative Activity | Optimal Conditions |
|---|---|---|---|
| Methyl | 85-92 | High (IC₅₀ = 3.9 µM) | K₂CO₃/DMF, 70°C, 12h |
| Ethyl | 78-85 | Very High (IC₅₀ = 3.0 µM) | Cs₂CO₃/MeCN, 80°C, 10h |
| Unsubstituted (H) | <10 | Inactive | - |
| Isopropyl | 42-48 | Low | K₂CO₃/DMSO, 90°C, 15h |
Enantiomeric optimization remains critical: the (R)-propanoate configuration confers a 20-fold activity enhancement over the (S)-enantiomer in biological assays, necessitating chiral pool synthesis or resolution [3].
Functionalization of the phenoxy ring leverages transition-metal-catalyzed cross-coupling, enabling precise installation of pharmacophores or agrochemical modifiers. Brominated intermediates like ethyl 2-(4-amino-2-bromophenoxy)propanoate (SMILES: CCOC(=O)C(C)OC1=C(C=C(C=C1)N)Br) serve as versatile platforms for diversification [4]. Optimization of Suzuki-Miyaura couplings reveals that electron-deficient aryl boronic acids couple efficiently under Pd(PPh₃)₄ catalysis (K₃PO₄/DME, 80°C), installing biaryl motifs in 70-85% yield [8].
Halogen exchange provides access to underivatized coupling precursors. The Balz-Schiemann reaction transforms aniline derivatives to fluorophenols via diazotization and fluoroborate decomposition, though careful temperature control (-10°C to 0°C) prevents resinification [7]. Alternatively, nucleophilic aromatic substitution (SNAr) activates 2,4-dichlorophenol precursors, where regioselective amination at C4 occurs with ammonia (130°C, CuCl catalyst), followed by fluoride displacement at C2 using KF/crown ether [7].
For combinatorial diversification, solid-phase synthesis immobilizes the carboxylic acid via Wang resin esterification. On-resin Sonogashira coupling with terminal alkynes (PdCl₂(PPh₃)₂/CuI, iPr₂NH) introduces hydrophobic alkynyl motifs, while subsequent ester cleavage (TFA/DCM) liberates functionalized derivatives for high-throughput screening [8]. Reaction optimization minimizes proto-dehalogenation side products (<5%) through controlled reagent addition and oxygen exclusion.
Table 2: Cross-Coupling Reactions for Phenoxy Ring Diversification
| Reaction Type | Catalyst System | Key Intermediate | Yield Range | Functional Group Tolerance |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, DME | Ethyl 2-(4-amino-2-bromophenoxy)propanoate | 70-85% | Amino, ester, fluoro |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH | Resin-bound bromoarene | 65-78% | Ester, Boc-amino |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, tBuONa | Ethyl 2-(2-fluoro-4-iodophenoxy)propanoate | 60-75% | Fluoro, ester |
| Halogen Exchange | NaNO₂/HBF₄, then Δ | 4-Amino-2-fluorophenol from aniline | 45-60% | Hydroxy, alkyl |
Microwave irradiation significantly accelerates coupling kinetics—Sonogashira reactions reach completion in 15 minutes (vs. 12h thermally) with enhanced yields (Δ+12%) [8].
The propanoate’s ethyl ester and the aniline’s amino group serve as versatile handles for generating structurally diverse analogs. Amide formation dominates target-oriented synthesis: carboxylic acid intermediates (from ester hydrolysis with NaOH/EtOH) couple with amines via carbodiimide activation (EDC·HCl, HOBt, DMF). Piperonylamine derivatives exhibit particularly high activity in biological systems, with IC₅₀ values reaching <1 µM when paired with optimized α-substituents [3] [7]. Steric factors significantly influence coupling efficiency—unhindered aliphatic amines achieve >90% conversion, while bulky tert-butylamines require acyl chloride intermediates (SOCl₂ activation) [3].
Ester-amide interchange provides an alternative derivatization path without hydrolyzing the ethyl ester. Aminolysis with dimethylaminoethylamine (DMAEA) in refluxing toluene generates tertiary amides like N-[2-(4-amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine, though competing ester hydrolysis necessitates molecular sieve dehydration [5]. Transesterification catalysts (Ti(OiPr)₄, 0.1 eq.) enable ester exchange with functionalized alcohols (e.g., 2-chloroethanol, propargyl alcohol), expanding access to "hybrid" esters without acid sensitivity .
Hydrogenolysis enables selective deprotection in multifunctional analogs. When reducing nitro precursors (H₂, Pd/C), concomitant cleavage of benzyl esters or N-Cbz groups occurs, whereas ethyl esters remain intact. Chemoselectivity is tunable via pressure control: low-pressure hydrogenation (1 atm) reduces nitro groups while preserving C-I bonds for downstream couplings [7].
Structural-activity insights reveal that α-ethyl substitution enhances target engagement versus methyl or hydrogen analogs (Table 1), while branched esters (isopropyl, neopentyl) reduce cell permeability. Amide derivatives with cyclic tertiary amines (morpholine, N-methylpiperazine) exhibit 3-fold solubility improvements over linear chain analogs in physiological buffers [3] [5].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: